REACTION_CXSMILES
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[CH2:1]([O:3][C:4]1[CH:13]=[CH:12][C:7]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][C:5]=1[O:14][CH3:15])[CH3:2].C(OC(=O)C)(=O)C.[N+:23]([O-])([OH:25])=[O:24]>C(O)(=O)C>[CH2:1]([O:3][C:4]1[C:5]([O:14][CH3:15])=[CH:6][C:7]([C:8]([O:10][CH3:11])=[O:9])=[C:12]([N+:23]([O-:25])=[O:24])[CH:13]=1)[CH3:2]
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Name
|
|
Quantity
|
7.12 g
|
Type
|
reactant
|
Smiles
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C(C)OC1=C(C=C(C(=O)OC)C=C1)OC
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Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
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3.15 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
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Name
|
|
Quantity
|
40 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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After stirring at room temperature for 15 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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it was heated at 50° C. for 1 hour
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Duration
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1 h
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Type
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ADDITION
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Details
|
The reaction mixture was poured into ice
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Type
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CUSTOM
|
Details
|
a solid was formed
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Type
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FILTRATION
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Details
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It was filtered
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Type
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WASH
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Details
|
washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried under vacuum with P2O5
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
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Smiles
|
C(C)OC1=CC(=C(C(=O)OC)C=C1OC)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.392 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |